molecular formula C19H25N5O4.HCl.2H2O B000612 Terazosin hydrochloride dihydrate CAS No. 70024-40-7

Terazosin hydrochloride dihydrate

货号 B000612
CAS 编号: 70024-40-7
分子量: 459.9 g/mol
InChI 键: NZMOFYDMGFQZLS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Terazosin hydrochloride dihydrate is a quinazoline compound that inhibits α1-adrenergic receptors . It is clinically used to treat benign prostatic hyperplasia (BPH) and hypertension . In prostate cells, terazosin increases activation of caspase 3 and induces apoptosis .


Synthesis Analysis

Terazosin hydrochloride dihydrate can be synthesized from the starting material of 2-chloro-6, 7-dimethoxy–quinazolin-4-amine in the presence of 2-methoxy ethanol with n-benzyl piperazine . It has been found to exist at room temperature in four solvent-free forms that can be isolated directly, one solvent-free form that can be prepared by desolvation of a methanolate, a methanol solvate, and a dihydrate .


Molecular Structure Analysis

The crystal structure of terazosin hydrochloride dihydrate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques . It crystallizes in space group P-1 with a = 10.01402 (4), b = 10.89995 (4), c = 11.85357 (4) Å, α = 89.5030 (3), β = 71.8503 (3), γ = 66.5632 (2)° .


Chemical Reactions Analysis

The fragmentation decomposition pathways of terazosin have been investigated using mass spectrometry (MS) and thermal analyses (TA) and confirmed by semi-empirical molecular orbital (MO) calculation .


Physical And Chemical Properties Analysis

Terazosin hydrochloride dihydrate is a white, crystalline substance, freely soluble in water and isotonic saline . It has been found to exist at room temperature in several forms, including four solvent-free forms, a methanol solvate, and a dihydrate .

科研应用

  • Pharmacokinetics and Prostate Health : It significantly enhances the pharmacokinetics of levofloxacin in the prostate, potentially improving the prognosis and therapeutic efficacy of treating bacterial prostatitis (Fan, Zheng, & Zhang, 2020).

  • Benign Prostatic Hyperplasia (BPH) : Terazosin hydrochloride improves urine flow and symptoms related to BPH by decreasing peripheral vascular resistance and increasing high-density lipoproteins (Definitions, 2020).

  • Hypertension : It effectively reduces blood pressure in patients with mild to moderate essential hypertension and may improve cholesterol levels (Titmarsh & Monk, 1987).

  • Prostate Volume and Blood Pressure : In BPH patients with high blood pressure, Terazosin hydrochloride and finasteride effectively improve prostate volume and lower blood pressure (Feng Xiaoling, 2008).

  • Anti-inflammatory Effects : It has anti-inflammatory effects in addition to its antihypertensive properties in hypertensive patients (Dong Baolin, 2008).

  • Transdermal Iontophoresis System : The transdermal iontophoresis system for terazosin hydrochloride successfully delivered the drug in vitro and in vivo, reducing blood pressure in spontaneously hypertensive rats (Jiang et al., 2021).

  • Synthesis Technology Improvement : Improved synthetic procedures for terazosin hydrochloride reduce costs and enhance yield, making it suitable for the pharmaceutical industry (Xue Hua-ping, 2007).

  • Symptomatic Treatment for BPH : It is an effective symptomatic treatment for BPH when surgery is not indicated, with good clinical safety and ease of use in most cases (Serment, Rossi, Reitz, & Boumendil, 2000).

  • Combination Therapy for Hypertension : Combination therapy with terazosin and verapamil effectively reduces blood pressure and heart rate, with mild to moderate adverse experiences (Pool, 1991).

  • Antibacterial Activity : Terazosin hydrochloride derivatives show potent antibacterial activity against various bacteria (Kumar, Kumar, & Mazumdar, 2021).

  • Crystal Structure Analysis : The crystal structure of terazosin hydrochloride dihydrate reveals an extended conformation with a mainly hydrogen-bonded structure (Wheatley et al., 2018).

Safety And Hazards

Terazosin can cause marked lowering of blood pressure, especially postural hypotension, and syncope . It is contraindicated in patients known to be hypersensitive to terazosin hydrochloride .

未来方向

Terazosin is commonly used for the treatment of mild to moderate hypertension and symptomatic treatment of urinary obstruction caused by benign prostatic hyperplasia (BPH) . It is expected that patients may have to take high blood pressure medicine for the rest of their life .

性质

IUPAC Name

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone;dihydrate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O4.ClH.2H2O/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14;;;/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22);1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMOFYDMGFQZLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC.O.O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30ClN5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63590-64-7 (Parent)
Record name Terazosin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070024407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

459.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Terazosin hydrochloride dihydrate

CAS RN

70024-40-7
Record name Terazosin hydrochloride [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070024407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(oxolan-2-yl)methanone dihydrate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TERAZOSIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D32S14F082
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The hydrochloride salt of the dihydrate of the compound prepared as described above in Step 1 was prepared by slurrying 10 grams (0.026 mol) of the above-prepared 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)-4-(2-tetrahydrofuroyl)-piperazine in 150 ml of 190 proof Formula 3A alcohol, heating the slurry to about 35° C., adding 2.5 ml of concentrated aqueous hydrochloric acid, and heating the mixture to about 70° C. The reaction mixture was carbon treated, the carbon was filtered off and the filtrate was cooled overnight in an icebox. The product was then filtered off and dried at 60° C. to obtain 8.3 grams (0.018 tool, 69%) of the desired product.
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
dihydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Formula 3A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
2.5 mL
Type
reactant
Reaction Step Five
[Compound]
Name
190
Quantity
150 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Terazosin hydrochloride dihydrate
Reactant of Route 2
Reactant of Route 2
Terazosin hydrochloride dihydrate
Reactant of Route 3
Reactant of Route 3
Terazosin hydrochloride dihydrate
Reactant of Route 4
Reactant of Route 4
Terazosin hydrochloride dihydrate
Reactant of Route 5
Reactant of Route 5
Terazosin hydrochloride dihydrate
Reactant of Route 6
Reactant of Route 6
Terazosin hydrochloride dihydrate

Citations

For This Compound
68
Citations
P GLOBALE - 2011 - researchgate.net
… for determination of terazosin hydrochloride dihydrate (THD) in … • Pure samples: Terazosin hydrochloride dihydrate was … contain terazosin hydrochloride dihydrate equivalent to 2mg. …
Number of citations: 6 www.researchgate.net
AK Attia, MM Abdel-Moety - Advanced Pharmaceutical Bulletin, 2013 - ncbi.nlm.nih.gov
Purpose: Thermal analysis (TGA, DTG and DTA) and differential scanning calorimetry (DSC) have been used to study the thermal behavior of terazosin hydrochloride (TER). Methods: …
Number of citations: 13 www.ncbi.nlm.nih.gov
AM Wheatley, JA Kaduk, M Vickers, AM Gindhart… - Powder …, 2018 - cambridge.org
… with the two PDF entries for terazosin hydrochloride dihydrate and α-lactose monohydrate. The relative intensities in the two terazosin hydrochloride dihydrate database patterns differ, …
Number of citations: 3 www.cambridge.org
A Shrivastava, L Dhakad - World, 2016 - academia.edu
Terazosin (TRZ) is indicated in the symptomatic relief of benign prostatic hyperplasia. The presented study is spectrophotometry method for the determination of terazosin in tablet …
Number of citations: 3 www.academia.edu
ZL Chang, JF Bauer - Analytical Profiles of Drug Substances, 1991 - Elsevier
Publisher Summary This chapter discusses the terazosin. Its generic names are terazosin hydrochloride and terazosin hydrochloride dehydrate. Its trade names are hytrin, heitrin, …
Number of citations: 5 www.sciencedirect.com
A Shrivastava - World J. Analy. Chem, 2013 - researchgate.net
Terazosin is used in men for symptom relief in the case of benign prostatic hyperplasia. This is categorized under the group of alpha one adrenoreceptor blockers. Terazosin is also …
Number of citations: 9 www.researchgate.net
MM Ghoneim, MA El Ries, E Hammam, AM Beltagi - Talanta, 2004 - Elsevier
… Terazosin hydrochloride dihydrate (THD): 2-[4-(2-tetra-hydrofuranyl carbonyl]-1-piperazinyl-6,7-… Bulk terazosin hydrochloride dihydrate (THD) and Itrin ® tablets (labeled as containing 2 …
Number of citations: 39 www.sciencedirect.com
C JIN, M WANG, Q NA, P LU, J SUN… - Chinese Journal of …, 2014 - ingentaconnect.com
Objective: To identify the related substances in terazosin hydrochloride by liquid chromatography coupled to quadrupole time-of-flight mass spectrometry(LC-Q-TOF/MS)technique. …
Number of citations: 5 www.ingentaconnect.com
PY Cheah, KH Yuen, ML Liong - Journal of Chromatography B: Biomedical …, 2000 - Elsevier
… Terazosin hydrochloride dihydrate {2-[4-(2-tetrahydrofuranyl)carbonyl]-1-piperazinyl-6,7-dimethoxy-4-quinazolinamine monohydrochloride dihydrate} (Fig. 1) is an effective drug for …
Number of citations: 49 www.sciencedirect.com
NS Ismail, TA Mohamed - Int. J. Electrochem. Sci, 2014 - Citeseer
… Determination of terazosin hydrochloride dihydrate (TRZ) in drug substance and tablets was studied by potentiometeric and fluorimetric techniques. potentiometeric method has focused …
Number of citations: 13 citeseerx.ist.psu.edu

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。